molecular formula C14H10N2S B8244269 2,5-Di(pyridin-4-yl)thiophene

2,5-Di(pyridin-4-yl)thiophene

Cat. No. B8244269
M. Wt: 238.31 g/mol
InChI Key: YLQPWBWBAUMDEE-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-4-yl)thiophene is a useful research compound. Its molecular formula is C14H10N2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Di(pyridin-4-yl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Di(pyridin-4-yl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Laser Dye Emission

2,5-Di(4-pyridyl)thiophene has been identified as a compound exhibiting laser dye emission. This characteristic was discovered when it was pumped with a nitrogen laser, showing greater conversion efficiency compared to a commercial laser dye, PBBO, at 400 nm (Nakajima et al., 1994).

Novel Material for Organic Electronics

This compound is part of a new class of materials known for strong absorption and emission properties, even in the solid state. Its unique qualities, such as being readily reduced but not oxidized, make it a promising candidate for application in organic electronics (Rocha & Finney, 2010).

Redox Properties in Chemistry

2,5-Di(4-pyridyl)thiophene has been synthesized and studied for its redox properties, which are crucial for understanding its potential as a chelating ligand for metal complexes or a precursor for synthetic bipyridinium salts (Takahashi & Nihira, 1992).

Application in Electrochromic Devices

The compound has been involved in the synthesis of electrochromic devices due to its suitable material properties. These include significant electronic transitions and good switching ability, making it a promising material for advanced electrochromic applications (Yiĝitsoy et al., 2007).

Emissive Fac-tricarbonylchlorobis(ligand)rhenium(I) Complexes

Research involving the creation of new emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes includes 2,5-di(pyridin-4-yl)thiophene as a hybrid ligand, showcasing its importance in the development of novel organometallic compounds (Farrell et al., 2004).

properties

IUPAC Name

4-(5-pyridin-4-ylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQPWBWBAUMDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Di(pyridin-4-yl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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